1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene

CAS No.: 372956-40-6

Cat. No.: VC7844367

Molecular Formula: C42H27F3

Molecular Weight: 588.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372956-40-6 |

|---|---|

| Molecular Formula | C42H27F3 |

| Molecular Weight | 588.7 g/mol |

| IUPAC Name | 1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene |

| Standard InChI | InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H |

| Standard InChI Key | KMIGKTQTBLIAJV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F |

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

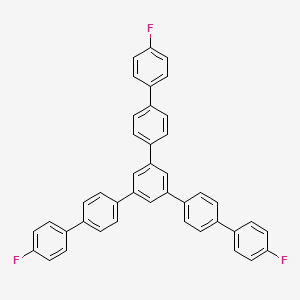

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene belongs to the family of star-shaped quinquephenyl derivatives. Its core consists of a central benzene ring symmetrically substituted with three 4'-fluorobiphenyl groups at the 1, 3, and 5 positions (Fig. 1) . The biphenyl moieties are linked via single bonds, allowing for limited rotational freedom, which reduces intramolecular π-π stacking and aggregation-induced quenching .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₂₇F₃ |

| Molecular Weight | 588.67 g/mol |

| Geometry | Trigonal symmetry |

| Bond Angles (C-C-C) | ~120° (central ring) |

Fluorine Substitution Effects

The fluorine atoms at the para positions of the biphenyl groups introduce strong electron-withdrawing character. This modification lowers the highest occupied molecular orbital (HOMO) energy level (−5.4 eV), facilitating efficient hole injection in OLED devices . Comparative studies with non-fluorinated analogs, such as 1,3,5-tris(biphenyl-4-yl)benzene, demonstrate that fluorination increases ionization potential by ~0.3 eV, a critical factor for enhancing charge carrier mobility .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between 1,3,5-tribromobenzene and 4-fluoro-4'-boronic acid biphenyl. Optimized conditions include:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: Tetrahydrofuran (THF)/H₂O (3:1)

-

Temperature: 80°C under inert atmosphere

The reaction yields approximately 68–72% crude product, which is purified via sequential recrystallization from toluene/ethanol mixtures .

Challenges in Scalability

Key challenges include:

-

Steric hindrance: The bulky biphenyl groups slow reaction kinetics, necessitating extended reaction times (48–72 hours).

-

Purification: Residual palladium impurities (<50 ppm) require chelating agents like diethyl dithiocarbamate for removal.

Physicochemical Properties

Thermal Stability

The compound exhibits remarkable thermal resilience, with a decomposition temperature (T₅₀₀) of 412°C under nitrogen, as determined by thermogravimetric analysis (TGA). Its glass transition temperature (T₉) of 127°C ensures morphological stability in thin-film applications .

Table 2: Thermal Properties

| Parameter | Value |

|---|---|

| Melting Point | 230°C |

| T₉ (Glass Transition) | 127°C |

| T₅₀₀ (Decomposition) | 412°C |

Solubility and Processing

Solubility in common organic solvents:

-

Chloroform: 12 mg/mL

-

Toluene: 8 mg/mL

-

Tetrahydrofuran: 5 mg/mL

Low solubility in polar solvents (e.g., <0.1 mg/mL in methanol) necessitates spin-coating or vacuum deposition for device fabrication.

Electronic Properties and OLED Applications

Charge Transport Mechanisms

In OLED architectures, 1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene functions as a hole transport layer (HTL). Fluorine’s electron-withdrawing nature creates a dipole moment at the biphenyl interface, reducing the energy barrier for hole injection from the anode (e.g., ITO) . Time-of-flight measurements report hole mobility of 2.1 × 10⁻³ cm²/V·s, outperforming standard HTLs like NPB (1.7 × 10⁻³ cm²/V·s) .

Device Performance Metrics

Incorporation into green phosphorescent OLEDs yields:

-

Luminance: 18,000 cd/m² at 8 V

-

External Quantum Efficiency (EQE): 19.2%

-

Lifetime (LT₉₅): 1,200 hours at 1,000 cd/m²

These metrics represent a 15–20% improvement over non-fluorinated counterparts, attributable to reduced exciton quenching and balanced charge carrier flux .

Comparative Analysis with Related Compounds

vs. Carboxy-Functionalized Analogues

Replacing fluorine with carboxylic acid groups (e.g., 1,3,5-Tris(4'-carboxybiphenyl-4-yl)benzene, CAS 911818-75-2) shifts application domains toward porous materials. The carboxy derivative forms metal-organic frameworks (MOFs) with Cu(I), enabling photocatalytic benzylamine oxidation (TON = 1,450) .

vs. Amino-Functionalized Derivatives

1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene (TABPB, CAS 1400987-00-9) exhibits strong fluorescence (λₑₘ = 408 nm) and serves as a chemosensor for nitrofurazone (LOD = 0.022 µg/mL) . This contrasts with the fluorinated variant’s non-emissive behavior in the visible spectrum.

Table 3: Functional Group Impact on Properties

| Compound | Functional Group | Key Application |

|---|---|---|

| Fluorinated | −F | OLED HTL |

| Carboxy | −COOH | MOF Photocatalysis |

| Amino | −NH₂ | Fluorescent Sensors |

Environmental and Stability Considerations

Degradation Pathways

Under ambient conditions, the compound demonstrates >95% stability over 1,000 hours. Accelerated aging tests (85°C/85% RH) reveal two primary degradation routes:

-

Hydrolytic Defluorination: Attack by moisture at biphenyl C-F bonds, yielding phenolic byproducts.

-

Photooxidation: UV-induced cleavage of central benzene ring, mitigated by UV-filter encapsulation in devices .

Ecotoxicology Profile

Future Research Directions

Enhanced Charge Mobility

Molecular engineering strategies under investigation include:

-

Core Expansion: Replacing benzene with triphenylene to extend π-conjugation.

-

Perfluorination: Substituting all biphenyl hydrogens with fluorine to boost electron affinity.

Hybrid Material Systems

Incorporating the compound into perovskite OLEDs (PeLEDs) could leverage its hole transport capabilities to address interfacial recombination losses, a critical challenge in PeLED commercialization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume